

# Application Notes and Protocols for Measuring Opnurasib IC50

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Compound of Interest				
Compound Name:	Opnurasib			
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### Introduction

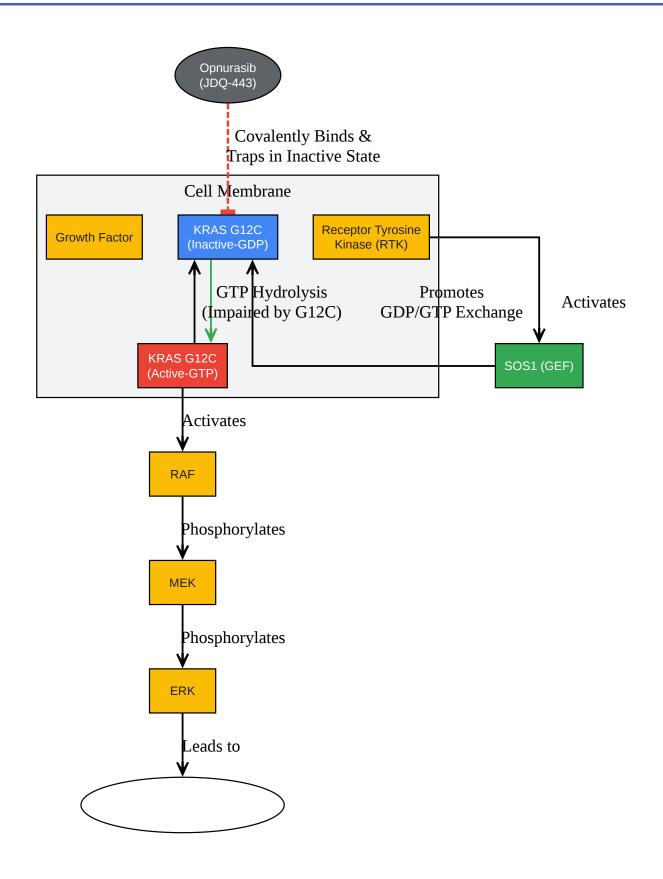
**Opnurasib** (also known as JDQ-443 or NVP-JDQ443) is an orally bioavailable, potent, and selective covalent inhibitor of the KRAS G12C mutation.[1][2][3] This mutation is a common oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC).[4][5][6] **Opnurasib** functions by irreversibly binding to the cysteine residue of the G12C mutant KRAS protein, specifically targeting the GDP-bound, inactive state.[1][4] This covalent modification traps KRAS G12C in its inactive conformation, thereby inhibiting downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, which leads to reduced tumor cell proliferation and survival.[1][7]

Accurate determination of the half-maximal inhibitory concentration (IC50) is critical for characterizing the potency of **Opnurasib** and similar inhibitors. This document provides detailed protocols for biochemical assays designed to measure the IC50 of **Opnurasib** against its target, KRAS G12C.

## **Target Signaling Pathway: KRAS-MAPK Cascade**

KRAS is a small GTPase that acts as a molecular switch in cellular signaling.[7] In its active, GTP-bound state, it recruits and activates downstream effector proteins, including RAF kinases, which initiate the MAPK signaling cascade (RAF-MEK-ERK).[7][8] The G12C mutation impairs the GTPase activity of KRAS, causing it to be constitutively active, leading to uncontrolled cell growth. **Opnurasib** inhibits this pathway by locking KRAS G12C in its inactive, GDP-bound form.





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Caption: KRAS G12C signaling pathway and mechanism of Opnurasib inhibition.



## **Data Presentation: Opnurasib IC50 Values**

The potency of **Opnurasib** has been evaluated in various biochemical and cellular assays. The table below summarizes key IC50 values, providing a comparative overview.

Assay Type	Target/Cell Line	Measured Effect	IC50 Value (μM)	Reference
Biochemical	KRAS G12C	Inhibition of c- Raf Recruitment	0.012	[3]
Cell-Based	NCI-H358 (KRAS G12C)	Inhibition of Cell Proliferation	0.018	[1][2]
Cell-Based	NCI-H2122 (KRAS G12C)	Inhibition of Cell Proliferation	0.063	[1][2]

# Experimental Protocols Protocol 1: KRAS G12C Nucleotide Exchange Assay

This protocol is designed to measure the ability of **Opnurasib** to inhibit the exchange of GDP for GTP on the KRAS G12C protein. It utilizes a fluorescently labeled GDP analog (e.g., BODIPY™-GDP) which decreases in fluorescence intensity upon displacement by unlabeled GTP. Inhibitors that lock KRAS G12C in the GDP-bound state will prevent this fluorescence decrease.[9][10]

#### A. Materials and Reagents

- Recombinant Human KRAS G12C protein, pre-loaded with BODIPY™-GDP (BPS Bioscience, Cat. #100537 or similar)
- Guanosine-5'-triphosphate (GTP)
- KRAS Assay Buffer (20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4)
- Dithiothreitol (DTT)
- EDTA

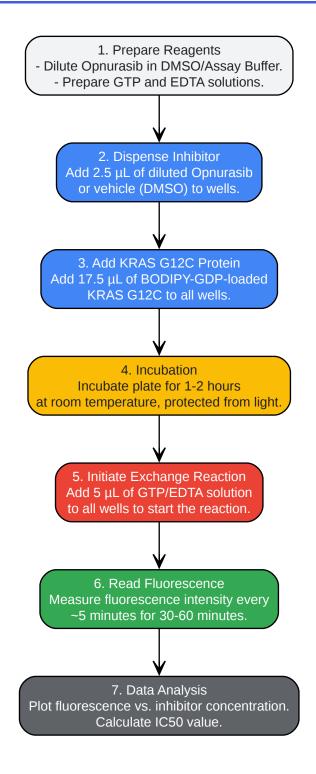






- Opnurasib (JDQ-443)
- DMSO (for compound dilution)
- Low-volume, 384-well black plates
- Fluorescence plate reader with excitation/emission wavelengths suitable for BODIPY™ FL (e.g., ~485 nm Ex / ~520 nm Em)
- B. Experimental Workflow





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Caption: Workflow for the KRAS G12C Nucleotide Exchange Assay.

C. Step-by-Step Procedure



- Compound Preparation: Prepare a serial dilution of Opnurasib. Start with a high-concentration stock in DMSO and perform serial dilutions in KRAS Assay Buffer to create a 10x working solution series. Include a "no inhibitor" control containing the same final DMSO concentration.
- Assay Plate Setup: Add 2.5 μL of the 10x Opnurasib serial dilutions or vehicle control to the wells of a 384-well plate.
- Enzyme Addition: Thaw the BODIPY-GDP loaded KRAS G12C protein on ice. Dilute it to the desired working concentration in ice-cold KRAS Assay Buffer containing DTT. Add 17.5 μL of the diluted enzyme to each well, bringing the total volume to 20 μL.
- Inhibitor Incubation: Gently mix the plate and incubate at room temperature for 1 to 2 hours, protected from light. This pre-incubation allows the covalent inhibitor to bind to the target protein.[11]
- Nucleotide Exchange Initiation: Prepare a solution of GTP and EDTA in KRAS Assay Buffer.
   To initiate the exchange reaction, add 5 μL of the GTP/EDTA solution to each well. The final volume should be 25 μL. EDTA chelates Mg2+ ions, which facilitates the release of GDP.
- Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader.
   Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30 to 60 minutes.
- Data Analysis:
  - For each **Opnurasib** concentration, determine the initial rate of fluorescence decrease.
  - Normalize the rates, setting the "no inhibitor" control as 100% activity and a control with no GTP/EDTA as 0% activity.
  - Plot the normalized rate of nucleotide exchange against the logarithm of the Opnurasib concentration.
  - Fit the data to a four-parameter logistic equation to determine the IC50 value.

## **Protocol 2: HTRF® GTP Binding Assay**



This protocol describes a competitive, time-resolved fluorescence energy transfer (TR-FRET) assay. It measures the competition between a red-labeled GTP analog (GTP-Red) and the test compound for binding to His-tagged KRAS G12C. Binding of GTP-Red to KRAS G12C, which is detected by a Europium cryptate-labeled anti-His antibody, results in a high FRET signal. A potent inhibitor like **Opnurasib** will prevent this interaction, leading to a loss of FRET.[12]

#### A. Materials and Reagents

- HTRF KRAS G12C / GTP Binding Kit (Revvity, Cat. #C133-K) or similar, containing:
  - His-tagged KRAS G12C protein
  - GTP-Red ligand
  - Anti-6His-Europium Cryptate antibody
- Opnurasib (JDQ-443)
- DMSO
- Low-volume, 384-well white plates
- · HTRF-compatible plate reader
- B. Step-by-Step Procedure
- Compound Preparation: Prepare a serial dilution of Opnurasib in DMSO, followed by a
  further dilution in the assay buffer provided with the kit.
- Assay Plate Setup: Add 4  $\mu$ L of diluted **Opnurasib** or vehicle control to the wells of a 384-well white plate.
- Reagent Addition:
  - Add 4 μL of the His-tagged KRAS G12C protein to each well.
  - Prepare a mix of the Anti-6His-Europium and GTP-Red reagents according to the kit instructions.



- $\circ$  Add 12 µL of this detection mix to each well. The final volume is 20 µL.
- Incubation: Seal the plate and incubate at room temperature for the time specified in the kit protocol (typically 1 to 4 hours), protected from light.
- Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).
- Data Analysis:
  - Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) \* 10,000.
  - Normalize the data using "no inhibitor" (high FRET) and "no enzyme" (low FRET) controls.
  - Plot the percent inhibition against the logarithm of the Opnurasib concentration.
  - Fit the curve using a sigmoidal dose-response model to calculate the IC50 value.

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